

# Commercial suppliers of Arachidic Acid N-Hydroxysuccinimide Ester.

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## Compound of Interest

Compound Name: *Arachidic Acid N-Hydroxysuccinimide Ester*

Cat. No.: *B033304*

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An In-depth Technical Guide to **Arachidic Acid N-Hydroxysuccinimide Ester** for Researchers and Drug Development Professionals

## Introduction

Arachidic Acid N-Hydroxysuccinimide (NHS) Ester (CAS Number: 69888-87-5) is a long-chain, saturated fatty acid activated ester that serves as a critical tool in bioconjugation, drug delivery, and various biochemical assays.[1][2][3] Its structure consists of a 20-carbon hydrophobic arachidic acid tail and a highly reactive N-hydroxysuccinimide ester head group.[1] This bifunctional nature allows for the covalent attachment of the long lipid chain to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4]

The introduction of the arachidic acid moiety can significantly alter the physicochemical properties of the target molecule, enhancing its hydrophobicity, facilitating interactions with cell membranes, and improving its pharmacokinetic profile.[2] This guide provides a comprehensive overview of commercial suppliers, technical data, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

## Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer **Arachidic Acid N-Hydroxysuccinimide Ester**, typically with high purity suitable for research and development purposes. The general properties and specifications are summarized below.

Property	Value	Source(s)
CAS Number	69888-87-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>24</sub> H <sub>43</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	409.6 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Purity	Typically ≥95%	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	95-97°C	<a href="#">[1]</a>
Boiling Point	312.4 ± 37.0°C (Predicted)	<a href="#">[1]</a>
Density	1.410 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Storage Conditions	-20°C, under anhydrous conditions	<a href="#">[1]</a> <a href="#">[4]</a>
Solubility	Soluble in organic solvents like DCM, DMF, DMSO	

#### Known Commercial Suppliers:

- [BroadPharm](#)[\[4\]](#)
- [Benchchem](#)[\[2\]](#)
- [Vulcanchem](#)[\[1\]](#)
- [Aladdin Scientific](#)[\[5\]](#)
- [ChemScene](#)[\[6\]](#)
- [MedchemExpress](#)[\[3\]](#)
- Dayang Chem (Hangzhou) Co., Ltd.

## Key Applications in Research and Drug Development

The unique structure of Arachidic Acid NHS Ester makes it a versatile tool for lipid modification of biomolecules.

- **Bioconjugation and Protein Lipidation:** The primary application is the covalent modification of proteins and peptides. The NHS ester reacts with primary amines (e.g., the epsilon-amine of lysine residues) to form stable amide bonds.[\[1\]](#)[\[7\]](#) This lipidation can:
  - **Enhance Pharmacokinetics:** Attaching the long lipid chain can increase the in-vivo half-life of therapeutic proteins by promoting binding to albumin or reducing renal clearance.[\[2\]](#)
  - **Improve Emulsifying Properties:** Acylation of proteins with fatty acid NHS esters has been shown to improve their emulsifying and antioxidant properties, which is valuable in both food and pharmaceutical formulations.[\[2\]](#)
  - **Create Research Probes:** The lipid tail can be used to anchor proteins to membranes or to probe lipid-protein interactions and study the dynamics of membrane-associated proteins.[\[2\]](#)
- **Drug Delivery Systems:** The lipophilic nature of arachidic acid is leveraged in the development of advanced drug delivery vehicles.
  - **Liposome Functionalization:** The compound can be used to modify molecules that are then incorporated into the lipid bilayer of liposomes, creating targeted or functionalized drug carriers.[\[1\]](#)
  - **Development of Lipid-Based Nanoparticles:** It is a key reagent in the synthesis of amphiphilic bioconjugates used to form micelles or other lipid-based nanoparticles for drug encapsulation and delivery.[\[1\]](#)
- **Enzyme Inhibition and Active Site Probing:** The arachidic acid portion can mimic natural fatty acid substrates, allowing the molecule to target the active sites of lipid-binding enzymes.[\[2\]](#)
  - **Enzyme Probing:** It can be directed towards hydrophobic channels in enzymes like cyclooxygenases (COX) to study enzyme structure and function.[\[2\]](#)
  - **Irreversible Inhibition:** Covalent modification within or near the active site can lead to irreversible inhibition, providing a method to study the consequences of blocking a specific

enzymatic pathway.[\[2\]](#)

## Experimental Protocols

### General Synthesis of Arachidic Acid N-Hydroxysuccinimide Ester

The most common method for synthesizing Arachidic Acid NHS Ester is through a carbodiimide-mediated coupling reaction between arachidic acid and N-hydroxysuccinimide.[\[1\]](#)  
[\[7\]](#)

Materials:

- Arachidic acid
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
- Anhydrous dichloromethane (DCM) or ethyl acetate
- Triethylamine (optional, as a base)

Protocol:

- Dissolve arachidic acid (1 equivalent) in anhydrous DCM.
- Add N-hydroxysuccinimide (1.1 - 1.2 equivalents) and EDC or DCC (1.1 - 1.2 equivalents) to the solution.[\[1\]](#)
- Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).[\[1\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, if DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

- Wash the organic phase with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted NHS and the EDC byproduct.[8]
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the resulting solid product by recrystallization, typically from a solvent like isopropanol or an ethanol/acetone mixture.

An alternative, carbodiimide-free method involves treating the carboxylic acid with triphenylphosphine, iodine, and triethylamine in the presence of NHS.[1][9]

## Protocol for Protein Labeling (Bioconjugation)

This protocol describes a general procedure for conjugating Arachidic Acid NHS Ester to a protein containing accessible primary amines.

Materials:

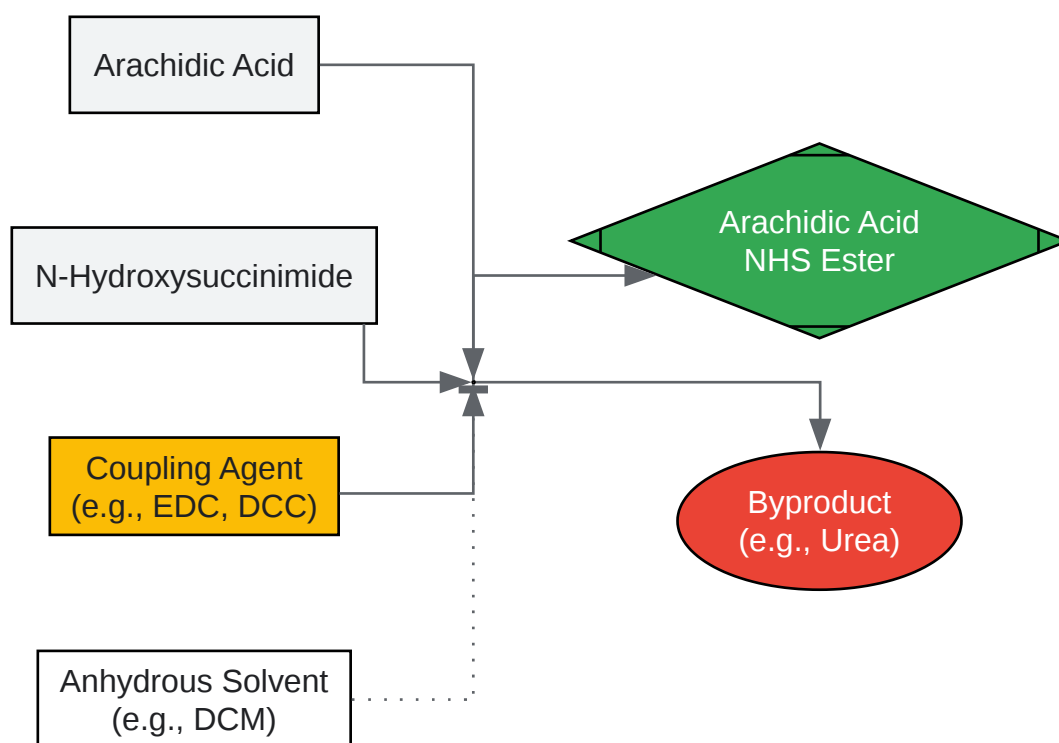
- Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 7.4 - 8.5. Note: Avoid amine-containing buffers like Tris.
- **Arachidic Acid N-Hydroxysuccinimide Ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the NHS ester.
- Size-exclusion chromatography column or dialysis equipment for purification.

Protocol:

- Prepare a stock solution of Arachidic Acid NHS Ester (e.g., 10-20 mg/mL) in anhydrous DMF or DMSO immediately before use.
- Adjust the pH of the protein solution to between 7.4 and 8.5. The reaction is more efficient at a slightly alkaline pH where primary amines are deprotonated and nucleophilic.[8]

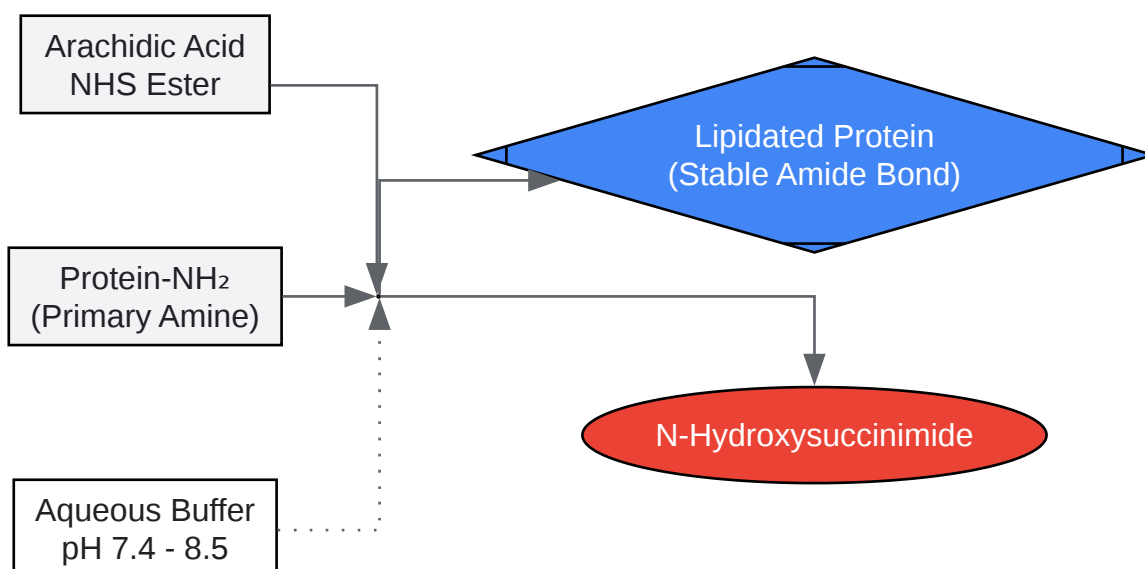
- Add a 5- to 20-fold molar excess of the dissolved Arachidic Acid NHS Ester to the protein solution. The optimal ratio should be determined empirically for each specific protein.
- Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
- Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any unreacted NHS ester.
- Remove the unreacted lipid and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or tangential flow filtration.
- Characterize the resulting lipidated protein using appropriate analytical techniques such as MALDI-TOF mass spectrometry to confirm the degree of labeling.

## Mandatory Visualizations



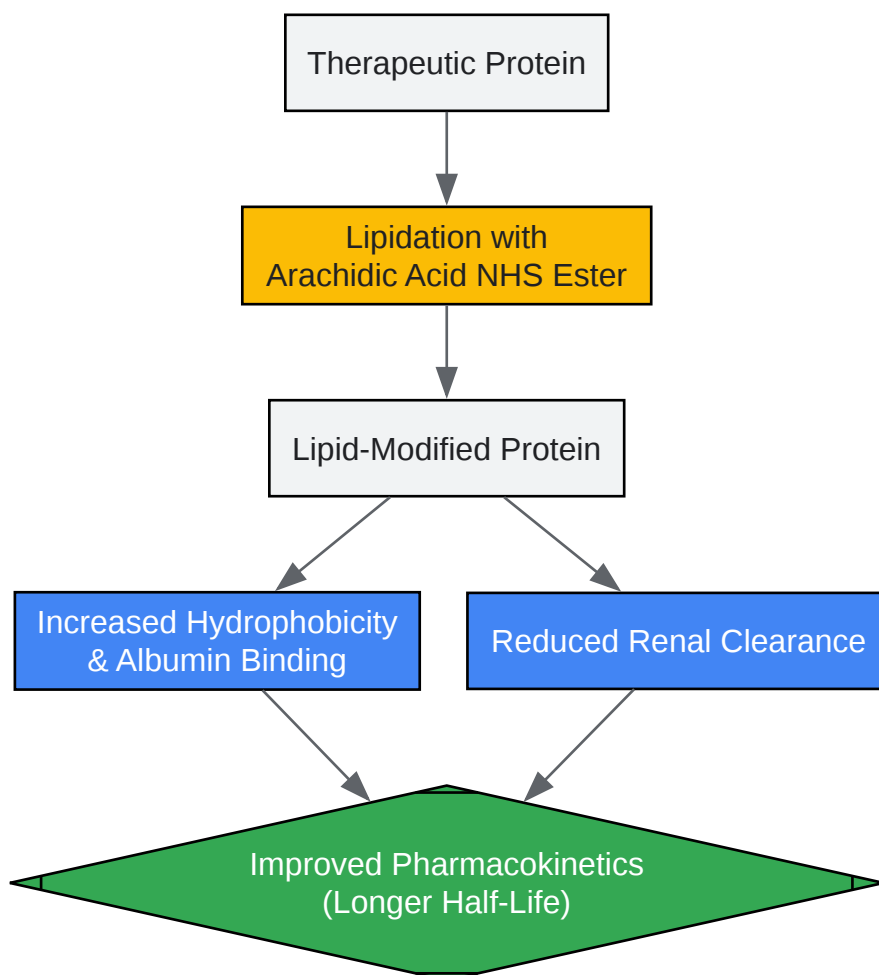
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Caption: General synthesis of Arachidic Acid NHS Ester.



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Caption: Bioconjugation via NHS ester reaction.



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Caption: Logic flow for improving protein pharmacokinetics.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

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